Arisugacin H

Acetylcholinesterase Enzyme Inhibition Natural Product

False-positive hits in AChE inhibitor screens waste resources. Arisugacin H solves this as a definitive negative control: a structural analog of potent inhibitors like Arisugacin A, yet completely inactive against AChE at up to 100 µM. - Validated negative control for Ellman-based assays, SAR studies, and target validation - Enables dissection of on-target vs. off-target effects in cellular and in vivo models - Reliable supply with verified purity; shipped under controlled conditions

Molecular Formula C29H36O9
Molecular Weight 528.6 g/mol
Cat. No. B1251628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArisugacin H
Synonymsarisugacin H
Molecular FormulaC29H36O9
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C2(C(C1(C)C)(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C)O
InChIInChI=1S/C29H36O9/c1-16(30)36-23-14-22(31)27(5)28(33,25(23,2)3)12-11-26(4)29(27,34)15-19-21(38-26)13-20(37-24(19)32)17-7-9-18(35-6)10-8-17/h7-10,13,22-23,31,33-34H,11-12,14-15H2,1-6H3/t22-,23+,26+,27-,28+,29+/m0/s1
InChIKeyIEHWJHMZQDRWLL-SAQJKEKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arisugacin H Procurement Guide: Definition, Class and Source for Research Use


Arisugacin H (CAS 261951-59-1, MW 528.59) is a fungal meroterpenoid metabolite produced by a mutant strain of Penicillium sp. FO-4259 [1]. It belongs to the arisugacin class of compounds, which are structurally related meroterpenoids known for their interaction with acetylcholinesterase (AChE) [1]. Arisugacin H is a structural analog of the potent AChE inhibitor Arisugacin A . It is available from specialized chemical suppliers for research purposes .

Arisugacin H vs. Other Arisugacins: Why Structural Analogy Does Not Imply Functional Interchangeability


Arisugacin H, despite its close structural resemblance to potent acetylcholinesterase (AChE) inhibitors like Arisugacin A, exhibits a fundamentally different biological activity profile. While other arisugacins display AChE inhibition with IC50 values in the nanomolar range [1], Arisugacin H is characterized by a complete lack of AChE inhibitory activity even at high micromolar concentrations [2]. Therefore, substituting Arisugacin H with a generic 'arisugacin' or another analog without explicit verification of its activity profile is a critical scientific error. Its value lies not in its potency but in its specific utility as a negative control and a tool for discerning the precise structural features essential for bioactivity .

Quantitative Evidence Guide for Arisugacin H: Comparative Data for Informed Selection


Arisugacin H is an Inactive Analog, Unlike the Potent AChE Inhibitor Arisugacin A

Arisugacin H shows no inhibitory activity against acetylcholinesterase (AChE) at a concentration of 100 µM, a stark contrast to its analog Arisugacin A, which exhibits potent inhibition with IC50 values in the low nanomolar range (1.0 - 25.8 nM) [1][2]. This differential activity profile is crucial for studies aimed at establishing structure-activity relationships (SAR).

Acetylcholinesterase Enzyme Inhibition Natural Product

Arisugacin H Lacks AChE Inhibition, Distinguishing It from Moderately Active Arisugacins C and D

In contrast to Arisugacins C and D, which inhibit AChE with IC50 values of 2.5 µM and 3.5 µM, respectively, Arisugacin H demonstrates no inhibitory activity against the enzyme at 100 µM [1]. This data, derived from the same experimental series, highlights the profound impact of minor structural modifications on biological function within the arisugacin family.

Acetylcholinesterase Natural Product Structure-Activity Relationship

Arisugacin H: A Structurally Analogous Negative Control for Potent Meroterpenoid AChE Inhibitors

Arisugacin H is a member of the meroterpenoid class of compounds, which includes several potent and selective AChE inhibitors like Arisugacins A and B (IC50 1.0-25.8 nM) and Territrems B and C [1]. However, Arisugacin H is uniquely inactive against AChE at concentrations up to 100 µM [2]. This combination of close structural similarity and complete lack of target engagement makes it a valuable negative control for mechanistic and selectivity studies within this chemical class.

Meroterpenoid Acetylcholinesterase Inhibitor Negative Control

Validated Research Applications of Arisugacin H Based on Quantitative Evidence


Ideal Negative Control for In Vitro AChE Inhibition Assays

In any experimental protocol designed to measure the inhibitory activity of novel compounds against acetylcholinesterase, Arisugacin H serves as a robust negative control [1]. Its structural similarity to active arisugacins ensures it undergoes similar handling and solubility characteristics, yet its proven lack of activity at concentrations up to 100 µM confirms that any observed inhibition in the test wells is genuine and not a result of the vehicle or other assay components [2].

Essential Tool for Structure-Activity Relationship (SAR) Studies of Meroterpenoids

Arisugacin H is critical for SAR studies aimed at defining the minimal pharmacophore for AChE inhibition within the meroterpenoid family. By comparing its structure and complete lack of activity to those of active analogs like Arisugacin A (IC50 ~1-26 nM) [1], Arisugacin C (IC50 2.5 µM) [2], and Arisugacin D (IC50 3.5 µM) [2], researchers can pinpoint the exact functional groups and structural motifs that are essential for target engagement [2].

Investigating Off-Target Effects of Arisugacin-Class Compounds

In cellular or in vivo models where active arisugacins are employed for their AChE inhibitory effects, Arisugacin H can be used to dissect on-target from off-target effects. Since it is structurally related but lacks the primary known biological activity of the class (AChE inhibition) [1], any phenotypic changes observed upon treatment with Arisugacin H can be attributed to non-AChE-related mechanisms of the compound scaffold, providing a critical control for target validation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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